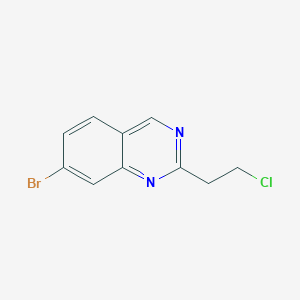

7-Bromo-2-(2-chloroethyl)quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

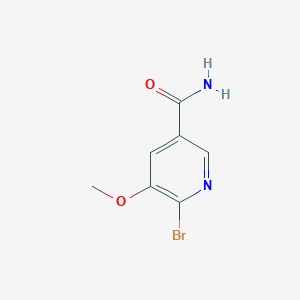

Übersicht

Beschreibung

7-Brom-2-(2-Chlorethyl)chinazolin ist eine chemische Verbindung mit der Summenformel C10H8BrClN2. Es ist ein Derivat von Chinazolin, einer bicyclischen Verbindung, die aus fusionierten Benzol- und Pyrimidinringen besteht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Brom-2-(2-Chlorethyl)chinazolin beinhaltet typischerweise die Bromierung von 2-(2-Chlorethyl)chinazolin. Die Reaktionsbedingungen umfassen oft die Verwendung von Brom oder einem Bromierungsmittel in Gegenwart eines geeigneten Lösungsmittels. Die Reaktion wird in der Regel unter kontrollierter Temperatur und Druck durchgeführt, um die selektive Bromierung an der gewünschten Position am Chinazolinring sicherzustellen .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 7-Brom-2-(2-Chlorethyl)chinazolin können großtechnische Bromierungsprozesse mit optimierten Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

7-Brom-2-(2-Chlorethyl)chinazolin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Brom- und Chloratome in der Verbindung können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kupplungsreaktionen: Es kann an Kupplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) werden üblicherweise verwendet.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können eingesetzt werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann nukleophile Substitution verschiedene substituierte Chinazolin-Derivate liefern, während Oxidation und Reduktion zu verschiedenen Oxidationsstufen der Verbindung führen können .

4. Wissenschaftliche Forschungsanwendungen

7-Brom-2-(2-Chlorethyl)chinazolin hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Die Forschung ist im Gange, um ihr Potenzial als pharmazeutisches Zwischenprodukt bei der Entwicklung neuer Medikamente zu erforschen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Brom-2-(2-Chlorethyl)chinazolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .

Wissenschaftliche Forschungsanwendungen

7-Bromo-2-(2-chloroethyl)quinazoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Bromo-2-(2-chloroethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(2-Chlorethyl)chinazolin: Die Stammverbindung ohne die Bromsubstitution.

7-Bromchinazolin: Eine ähnliche Verbindung mit nur der Bromsubstitution.

2-(2-Bromethyl)chinazolin: Eine Verbindung mit einem Bromatom an der Ethylgruppe anstelle des Chinazolinrings.

Einzigartigkeit

7-Brom-2-(2-Chlorethyl)chinazolin ist einzigartig durch das Vorhandensein von sowohl Brom- als auch Chloratomen, die seine Reaktivität und biologische Aktivität beeinflussen können. Die Kombination dieser Substituenten kann zu unterschiedlichen chemischen und biologischen Eigenschaften im Vergleich zu anderen ähnlichen Verbindungen führen .

Eigenschaften

Molekularformel |

C10H8BrClN2 |

|---|---|

Molekulargewicht |

271.54 g/mol |

IUPAC-Name |

7-bromo-2-(2-chloroethyl)quinazoline |

InChI |

InChI=1S/C10H8BrClN2/c11-8-2-1-7-6-13-10(3-4-12)14-9(7)5-8/h1-2,5-6H,3-4H2 |

InChI-Schlüssel |

KYFBQLIFBHAPRW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=CN=C(N=C2C=C1Br)CCCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)

![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)

![(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane](/img/structure/B11716677.png)

![tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11716678.png)

![(2S)-2-[(4S)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide](/img/structure/B11716681.png)

![2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B11716691.png)

![2-[(2,6-Dibromo-4-{[3,5-dibromo-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11716697.png)